molecular formula C14H12N2O3 B2548952 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one CAS No. 1210315-30-2

2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one

Cat. No.: B2548952
CAS No.: 1210315-30-2
M. Wt: 256.261
InChI Key: UXJCJIUCHYTZMW-UHFFFAOYSA-N
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Description

2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

A key area of research involving 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one is its use in the synthesis of novel benzoxazine monomers. These monomers exhibit promising properties for creating high-performance thermosets. In a study by Agag and Takeichi (2003), two novel benzoxazine monomers containing allyl groups showed excellent thermomechanical properties and higher thermal stability compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003).

Glycosidase Inhibitory Activity

Research has also explored the glycosidase inhibitory activity of derivatives of this compound. Carmona et al. (2003) investigated the synthesis of 7-deoxycasuarine, a potent inhibitor of amyloglucosidase, derived from a similar molecular structure (Carmona, Whigtman, Robina, & Vogel, 2003).

Corrosion Inhibition

Another significant area of application is in corrosion inhibition. Mashuga, Olasunkanmi, and Ebenso (2017) studied the effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments. Their findings suggested that these compounds are effective mixed-type inhibitors, providing insight into potential industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).

Antioxidant and Anticancer Activities

The antioxidant and anticancer activities of benzisoxazole-substituted-allyl derivatives, which share structural similarities with this compound, have been examined. Anand, Selvaraj, and Alagar (2014) synthesized a series of these derivatives and evaluated their effectiveness against human colon cancer cells and their antioxidant properties (Anand, Selvaraj, & Alagar, 2014).

Future Directions

The benzo[d][1,3]dioxole subunit is present in a variety of compounds with important pharmaceutical and biological applications . Therefore, there is ongoing interest in the synthesis and evaluation of novel organoselenium compounds incorporating this subunit . This could potentially include “2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one”.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-prop-2-enylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-7-16-14(17)6-4-11(15-16)10-3-5-12-13(8-10)19-9-18-12/h2-6,8H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJCJIUCHYTZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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